Methyl2-(4-bromopyridin-3-yl)acetate
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Overview
Description
Methyl 2-(4-bromopyridin-3-yl)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromopyridin-3-yl)acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the reaction of 4-bromopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for Methyl 2-(4-bromopyridin-3-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromopyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Methyl 2-(4-bromopyridin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromopyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromopyridin-4-yl)acetate
- Methyl 2-(4-bromopyridin-2-yl)acetate
Uniqueness
Methyl 2-(4-bromopyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with specific biological or chemical properties .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 2-(4-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h2-3,5H,4H2,1H3 |
InChI Key |
MKWYWUJSWDOREF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CN=C1)Br |
Origin of Product |
United States |
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